3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide
Description
Properties
IUPAC Name |
3-ethoxy-4-hydroxypyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-2-12-6-4-10(7(8)9)3-5(6)11/h5-6,11H,2-4H2,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZRAOJBUOTHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrrolidine Derivatives
Pyrrolidine derivatives are a class of compounds that have been widely used in drug discovery due to their versatile biological activities. The pyrrolidine ring is a five-membered nitrogen heterocycle that is often used by medicinal chemists to obtain compounds for the treatment of various diseases.
Targets of Action
These include somatostatin receptors, glutamate receptors, histamine H3-receptors, and PI3-kinase. The interaction with these targets can lead to a variety of biological effects.
Mode of Action
The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, compounds that target PI3-kinase can affect pathways involved in cell growth and survival.
Pharmacokinetics
The pharmacokinetics of pyrrolidine derivatives can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can affect the bioavailability of these compounds.
Result of Action
The result of the action of pyrrolidine derivatives can vary depending on the specific compound and its targets. These compounds can have a variety of effects at the molecular and cellular level, including modulation of receptor activity, inhibition of enzyme activity, and alteration of cellular processes.
Action Environment
The action of pyrrolidine derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound.
Biological Activity
3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme modulation and therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring, an ethoxy group, and a hydroxyl group, which contribute to its biological reactivity.
Enzyme Modulation
One of the primary areas of interest regarding this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. IDO catalyzes the degradation of tryptophan, leading to immunosuppression in tumor environments. Inhibition of IDO can enhance T-cell responses, making this compound a candidate for cancer immunotherapy .
Table 1: IDO Inhibition Studies
| Study Reference | IC50 Value (µM) | Effect on T-cell Proliferation |
|---|---|---|
| Daubener et al. | 5.0 | Significant enhancement |
| Munn et al. | 2.5 | Complete reversal of suppression |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. The mechanism often involves the disruption of metabolic pathways essential for pathogen survival.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity against Chlamydia trachomatis, it was found that derivatives of this compound significantly reduced bacterial load in vitro. The study highlighted the potential for developing new antibiotics based on the structural framework of this compound .
Neuroprotective Effects
Recent investigations have suggested that this compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The compound's ability to modulate oxidative stress markers has been documented in cellular models .
Table 2: Neuroprotective Activity Assessment
| Model Used | Concentration (µM) | Outcome |
|---|---|---|
| SH-SY5Y Cells | 10 | Reduced apoptosis by 30% |
| Primary Neurons | 5 | Improved cell viability by 40% |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds, including 3-Ethoxy-4-hydroxypyrrolidine-1-carboximidamide, exhibit promising anticancer properties.
Case Studies
A study demonstrated that certain pyrrolidine derivatives exhibited cytotoxicity against M-Hela tumor cell lines, with some compounds showing activity twice that of the reference drug tamoxifen. In vivo studies revealed an increased life span in treated animals, suggesting a significant therapeutic potential for these compounds in cancer treatment .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties.
Efficacy Against Biofilms
Research has indicated that related pyrrolidine compounds can effectively suppress bacterial biofilm formation. This is particularly important in clinical settings where biofilms contribute to persistent infections and antibiotic resistance .
Case Studies
In vitro studies showed that certain derivatives demonstrated significant antibacterial activity against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a strong potential for these compounds as antimicrobial agents .
Synthesis and Structural Variability
The synthesis of this compound can be achieved through several methods, allowing for structural modifications that may enhance its biological activity.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Preparation Methods
Amidination Using 1H-pyrazole-1-carboximidamide Hydrochloride as a Model
- Reagents: Di-tert-butyl dicarbonate (Boc2O), potassium carbonate, N-ethyl-N,N-diisopropylamine, triethylamine.
- Solvents: Acetone, tetrahydrofuran (THF), dichloromethane, water.
- Conditions: Room temperature to 20°C, reaction times ranging from 2 hours to overnight.
- Yields: Typically high, ranging from 74.8% to 88%.
- Purification: Filtration of precipitates, recrystallization from ethyl acetate or hexane, and drying under vacuum.
| Yield (%) | Reaction Conditions | Experimental Notes |
|---|---|---|
| 88 | Potassium carbonate in acetone/water at 20°C, 2 h + overnight stirring | White solid isolated by filtration and drying; NMR confirmed structure. |
| 74.8 | DMAP and triethylamine in THF at 20°C for 20 h | Product recrystallized from ethyl acetate, white solid obtained. |
| 84 | N-ethyl-N,N-diisopropylamine in dichloromethane/hexane at room temp for 3 h | White crystals obtained after washing and drying, 84% yield. |
| 83.9 | N-ethyl-N,N-diisopropylamine in DMF at 20°C for 2.7 h | Multi-step extraction and crystallization yielded high purity product. |
| 85 | N-ethyl-N,N-diisopropylamine in water at 20°C for 48 h | Precipitation and re-precipitation cycles improved purity; pale white solid obtained. |
Table 1: Representative Amidination Reaction Conditions and Yields for Related Carboximidamide Compounds
Ethoxy Group Introduction
- Typical Method: Alkylation of hydroxy-substituted aromatic or heterocyclic nitriles with bromoethane in the presence of potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
- Conditions: Heating to 100°C for 8 hours.
- Work-up: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, solvent removal, and crystallization.
- Yield: Approximately 90% for related ethoxy-substituted benzonitriles.
This method suggests a viable route for introducing the ethoxy group at the 3-position of the pyrrolidine ring analogs.
Purification and Characterization
- Purification: Recrystallization from solvents such as ethyl acetate, hexane, or methanol; filtration and drying under vacuum are standard.
- Characterization Tools: Nuclear Magnetic Resonance spectroscopy (1H NMR, 13C NMR, DEPT), Infrared spectroscopy (IR), Mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Typical Purity: 90–99% purity is achievable with careful purification, suitable for biological evaluation.
Summary of Key Research Findings
- The amidination step is critical and can be efficiently performed using di-tert-butyl dicarbonate and bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine.
- Ethoxy substitution is effectively achieved by alkylation with bromoethane under basic conditions and elevated temperature.
- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.
- Multi-step purification including recrystallization and solvent extraction ensures high purity.
- The described methods provide scalable routes, with yields commonly exceeding 80%, suitable for pharmaceutical intermediate synthesis.
Q & A
Q. How should researchers reconcile conflicting cytotoxicity data in different cell lines?
- Methodology :
- Dose-response curves : Test across 5–10 concentrations (1 nM–100 µM) in ≥3 cell lines (e.g., HEK293, HeLa, HepG2).
- Mechanistic studies : Use RNA-seq to identify differentially expressed genes linked to carboximidamide metabolism.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance thresholds (p < 0.01) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
